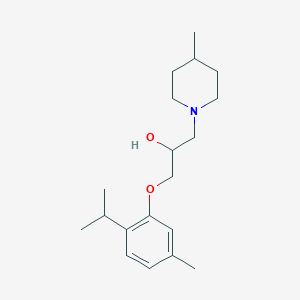![molecular formula C18H25NO3 B262511 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B262511.png)
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclohexane derivative with both carbamoyl and carboxylic acid functional groups attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid can be achieved through various methods. One common method involves the reaction of 4-phenyl-2-butanone with cyclohexanone in the presence of sodium hydroxide. This reaction results in the formation of 2-(4-phenylbutan-2-yl)cyclohexanone, which is then converted to the target compound by reacting it with chloroformic acid and ammonia.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Applications in Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its unique functional groups.
Applications in Biology and Medicine
In biology and medicine, it has shown potential as an anti-inflammatory and anti-tumor agent. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain, and has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease.
Applications in Industry
In industry, the compound’s properties make it suitable for use in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism by which 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid exerts its effects involves the inhibition of enzymes such as COX-2 and MMPs. It also modulates the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune response. By inhibiting these enzymes and pathways, the compound can reduce inflammation and tumor growth, as well as provide neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with carbamoyl and carboxylic acid functional groups. Examples include:
- 2-{[(4-Methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid
- Indole derivatives with similar biological activities
Uniqueness
What sets 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid apart is its specific combination of functional groups and its ability to inhibit multiple enzymes and pathways involved in inflammation and cancer
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-phenylbutan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
JKMKFVJLYBZSHJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)



![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
